molecular formula C10H6FNO2 B2594931 7-Fluoroisoquinoline-8-carboxylic acid CAS No. 1955557-25-1

7-Fluoroisoquinoline-8-carboxylic acid

Cat. No.: B2594931
CAS No.: 1955557-25-1
M. Wt: 191.161
InChI Key: ONWAQCJVFPMDNQ-UHFFFAOYSA-N
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Description

7-Fluoroisoquinoline-8-carboxylic acid is a fluorinated derivative of isoquinoline, characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 8th position on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoroisoquinoline-8-carboxylic acid typically involves the introduction of a fluorine atom onto the isoquinoline ring. One common method is the nucleophilic substitution of a halogenated isoquinoline precursor. For example, starting from 7-chloroisoquinoline, a nucleophilic substitution reaction with a fluoride source can yield 7-fluoroisoquinoline. The carboxylic acid group can then be introduced through oxidation or carboxylation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using halogenated precursors and fluoride sources under controlled conditions. The process may include steps such as purification and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroisoquinoline-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

7-Fluoroisoquinoline-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-fluoroisoquinoline-8-carboxylic acid involves its interaction with molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to specific enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives .

Comparison with Similar Compounds

Uniqueness: 7-Fluoroisoquinoline-8-carboxylic acid is unique due to the combined presence of a fluorine atom and a carboxylic acid group on the isoquinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

7-fluoroisoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-2-1-6-3-4-12-5-7(6)9(8)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWAQCJVFPMDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955557-25-1
Record name 7-fluoroisoquinoline-8-carboxylic acid
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